N-Fmoc-N-methyl-O-phenyl-L-serine
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Overview
Description
N-Fmoc-N-methyl-O-phenyl-L-serine: is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the amino group is methylated. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation: The amino group of serine is methylated using methyl iodide in the presence of a base like sodium hydride.
Phenylation: The hydroxyl group of serine is phenylated using phenyl chloroformate in the presence of a base.
Industrial Production Methods: The industrial production of N-Fmoc-N-methyl-O-phenyl-L-serine typically involves large-scale synthesis using the same reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine in dimethylformamide (DMF).
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous media.
Reduction: Piperidine in DMF for Fmoc deprotection.
Substitution: Phenyl chloroformate for phenylation.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Deprotected serine derivatives.
Substitution: Various substituted serine derivatives.
Scientific Research Applications
Chemistry: N-Fmoc-N-methyl-O-phenyl-L-serine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block. Its stability and ease of deprotection make it ideal for synthesizing complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance the stability and bioavailability of the resulting drugs .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of N-Fmoc-N-methyl-O-phenyl-L-serine involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to allow for further peptide elongation . The methylation of the amino group can enhance the stability and reduce the reactivity of the compound, making it suitable for various chemical reactions .
Comparison with Similar Compounds
N-Fmoc-N-methyl-L-phenylalanine: Similar in structure but with a phenylalanine backbone instead of serine.
N-Fmoc-N-methyl-O-tert-butyl-L-threonine: Similar in structure but with a tert-butyl group instead of a phenyl group.
N-Fmoc-N-methyl-L-tyrosine: Similar in structure but with a tyrosine backbone.
Uniqueness: N-Fmoc-N-methyl-O-phenyl-L-serine is unique due to its combination of Fmoc protection, methylation, and phenylation, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other chemical applications .
Properties
Molecular Formula |
C25H23NO5 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenoxypropanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-26(23(24(27)28)16-30-17-9-3-2-4-10-17)25(29)31-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 |
InChI Key |
LTOFRUOMYQSYPN-QHCPKHFHSA-N |
Isomeric SMILES |
CN([C@@H](COC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(COC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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